molecular formula C18H14Cl3NO3 B5521359 2,3,3-Trichloroprop-2-enyl 2-[(2-methylphenyl)carbamoyl]benzoate

2,3,3-Trichloroprop-2-enyl 2-[(2-methylphenyl)carbamoyl]benzoate

Cat. No.: B5521359
M. Wt: 398.7 g/mol
InChI Key: AVHVRFCORWYUFS-UHFFFAOYSA-N
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Description

2,3,3-Trichloroprop-2-enyl 2-[(2-methylphenyl)carbamoyl]benzoate is a complex organic compound that features a trichloropropenyl group and a carbamoylbenzoate moiety

Scientific Research Applications

2,3,3-Trichloroprop-2-enyl 2-[(2-methylphenyl)carbamoyl]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

The synthesis of 2,3,3-Trichloroprop-2-enyl 2-[(2-methylphenyl)carbamoyl]benzoate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the trichloropropenyl group: This can be achieved through the chlorination of propenyl derivatives under controlled conditions.

    Introduction of the carbamoylbenzoate moiety: This step involves the reaction of 2-methylphenyl isocyanate with benzoic acid derivatives to form the desired carbamoylbenzoate structure.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

2,3,3-Trichloroprop-2-enyl 2-[(2-methylphenyl)carbamoyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The trichloropropenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions.

Mechanism of Action

The mechanism of action of 2,3,3-Trichloroprop-2-enyl 2-[(2-methylphenyl)carbamoyl]benzoate involves its interaction with specific molecular targets. The trichloropropenyl group may interact with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The carbamoylbenzoate moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 2,3,3-Trichloroprop-2-enyl 2-[(2-methylphenyl)carbamoyl]benzoate include:

    2,3,3-Trichloroprop-2-enyl benzoate: Lacks the carbamoyl group, which may result in different chemical and biological properties.

    2,3,3-Trichloroprop-2-enyl 2-[(2-chlorophenyl)carbamoyl]benzoate: Contains a chlorophenyl group instead of a methylphenyl group, which may affect its reactivity and interactions.

    2,3,3-Trichloroprop-2-enyl 2-[(2-methylphenyl)carbamoyl]acetate: Features an acetate group instead of a benzoate group, leading to variations in its chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,3,3-trichloroprop-2-enyl 2-[(2-methylphenyl)carbamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl3NO3/c1-11-6-2-5-9-15(11)22-17(23)12-7-3-4-8-13(12)18(24)25-10-14(19)16(20)21/h2-9H,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHVRFCORWYUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(=O)OCC(=C(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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